molecular formula C15H18N2O4 B15060273 2-[3-(4-Carbamoylphenyl)prop-2-enoylamino]-3-methylbutanoic acid

2-[3-(4-Carbamoylphenyl)prop-2-enoylamino]-3-methylbutanoic acid

Cat. No.: B15060273
M. Wt: 290.31 g/mol
InChI Key: CSNRDCBOHOPWEQ-UHFFFAOYSA-N
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Description

2-[3-(4-Carbamoylphenyl)prop-2-enoylamino]-3-methylbutanoic acid is a complex organic compound with a unique structure that includes a carbamoylphenyl group, a prop-2-enoylamino group, and a methylbutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Carbamoylphenyl)prop-2-enoylamino]-3-methylbutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Carbamoylphenyl Intermediate: This step involves the reaction of a suitable phenyl derivative with a carbamoylating agent under controlled conditions to form the carbamoylphenyl intermediate.

    Coupling with Prop-2-enoylamino Group: The carbamoylphenyl intermediate is then coupled with a prop-2-enoylamino group using a suitable coupling reagent, such as a carbodiimide, under anhydrous conditions.

    Introduction of the Methylbutanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Carbamoylphenyl)prop-2-enoylamino]-3-methylbutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the carbamoylphenyl group, using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents or alkylating agents under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[3-(4-Carbamoylphenyl)prop-2-enoylamino]-3-methylbutanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[3-(4-Carbamoylphenyl)prop-2-enoylamino]-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate: A similar compound with a hydroxyphenyl group instead of a carbamoylphenyl group.

    1-[3-(4-carbamoylphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid: Another related compound with a pyrrolidine-2-carboxylic acid moiety.

Uniqueness

2-[3-(4-Carbamoylphenyl)prop-2-enoylamino]-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its carbamoylphenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

2-[3-(4-carbamoylphenyl)prop-2-enoylamino]-3-methylbutanoic acid

InChI

InChI=1S/C15H18N2O4/c1-9(2)13(15(20)21)17-12(18)8-5-10-3-6-11(7-4-10)14(16)19/h3-9,13H,1-2H3,(H2,16,19)(H,17,18)(H,20,21)

InChI Key

CSNRDCBOHOPWEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C=CC1=CC=C(C=C1)C(=O)N

Origin of Product

United States

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